molecular formula C6H10ClN3 B1399316 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1187830-68-7

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Katalognummer: B1399316
CAS-Nummer: 1187830-68-7
Molekulargewicht: 159.62 g/mol
InChI-Schlüssel: YVTGXCGMXNMPOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and anti-inflammatory effects, as well as its mechanism of action and structure-activity relationships.

  • IUPAC Name : 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
  • CAS Number : 1187830-68-7
  • Molecular Formula : C₆H₉N₃

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties. It has shown promising results against several cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydropyrrolo[3,4-c]pyrazole exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
  • IC₅₀ Values :
    • A549: IC₅₀ = 26 µM
    • MCF7: IC₅₀ = 14.31 µM
    • HCT116: IC₅₀ = 0.07 µM (significantly lower than erlotinib) .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. Modifications in the molecular structure can lead to variations in biological activity:

CompoundModificationIC₅₀ (µM)Cell Line
1Parent CompoundN/AN/A
2N-methyl substitution0.064Trypanosoma spp.
3Addition of aryl group0.025Trypanosoma spp.
4Hydroxypropyl substitution0.30HUVEC

The mechanism through which this compound exerts its anticancer effects involves inhibition of key signaling pathways associated with cell proliferation and survival:

  • Aurora-A Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase with an IC₅₀ value of 0.067 µM, which is critical for mitotic regulation .
  • Induction of Apoptosis : Studies indicate that compounds derived from this structure can induce apoptosis in cancer cells by activating caspase pathways.

Case Studies

Several case studies have highlighted the effectiveness of tetrahydropyrrolo[3,4-c]pyrazole derivatives in preclinical models:

  • Study on MCF7 Cells :
    • Treatment with a derivative showed a significant reduction in cell viability after 48 hours.
    • Mechanistic studies indicated increased levels of pro-apoptotic markers.
  • Study on A549 Cells :
    • The compound demonstrated potent anti-proliferative effects.
    • Flow cytometry analysis revealed cell cycle arrest at the G2/M phase.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. A series of derivatives were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. The results demonstrated promising activity, suggesting that modifications to the compound's structure could enhance its efficacy against specific types of cancer .

Protein-Protein Interaction Inhibition

The compound has been investigated for its ability to inhibit protein-protein interactions (PPIs), particularly in the context of diseases caused by Trypanosoma parasites. Research indicates that certain derivatives of pyrrolo[3,4-c]pyrazole can disrupt critical PPIs involved in the parasite's life cycle, offering a novel approach to treatment . This represents a significant advancement in targeting complex biological interactions rather than traditional enzyme inhibition.

Central Nervous System Disorders

There is emerging interest in the neuropharmacological applications of this compound. Studies suggest that derivatives of tetrahydropyrrolo[3,4-c]pyrazole exhibit properties that may be beneficial in treating neurological disorders due to their ability to modulate neurotransmitter systems. The mechanism involves interaction with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound against various bacterial strains. Initial findings indicate that certain derivatives possess significant antibacterial activity, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives and tested them against breast cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.

Results Summary:

CompoundIC50 (µM)Cell Line
Derivative A12MCF-7
Derivative B8MDA-MB-231
Derivative C15HeLa

These results underscore the potential of this compound class as a basis for new cancer therapies.

Case Study 2: Inhibition of PEX14-PEX5 Interaction

A study focused on the inhibition of PEX14-PEX5 PPI reported that certain pyrrolo[3,4-c]pyrazole derivatives effectively reduced interaction levels in vitro. This finding is particularly relevant for developing treatments for Trypanosomiasis.

Key Findings:

  • Inhibition Rate : Up to 70% at optimal concentrations.
  • Selectivity : Minimal off-target effects observed in control assays.

Eigenschaften

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-9-6-4-7-2-5(6)3-8-9;/h3,7H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTGXCGMXNMPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNC2)C=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721007
Record name 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-68-7
Record name 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 5
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 6
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.